molecular formula C21H19NO3S2 B5233249 2-PHENYLMETHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE

2-PHENYLMETHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B5233249
M. Wt: 397.5 g/mol
InChI Key: JBYACBQSKQERCK-UHFFFAOYSA-N
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Description

2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide is an organic compound with a complex structure that includes both sulfonyl and sulfanyl groups

Preparation Methods

The synthesis of 2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of phenylmethanesulfonyl chloride with 2-(phenylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can act as a protease inhibitor, making it useful in studies involving protein degradation and enzyme activity.

    Medicine: Due to its potential inhibitory effects on certain enzymes, it is being explored for therapeutic applications in diseases where enzyme regulation is crucial.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as serine proteases. The compound inhibits these enzymes by binding to the active site and blocking substrate access. This inhibition can affect various biological pathways, including those involved in inflammation and cell signaling .

Comparison with Similar Compounds

Similar compounds to 2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide include:

    Phenylmethanesulfonyl fluoride: A widely used serine protease inhibitor with similar inhibitory properties.

    Phenylmethylsulfonyl fluoride: Another protease inhibitor with applications in biochemistry and medicine.

    α-Toluenesulfonyl fluoride: Known for its use in organic synthesis and enzyme inhibition. What sets this compound apart is its dual functional groups, which provide unique reactivity and potential for diverse applications.

Properties

IUPAC Name

2-benzylsulfonyl-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c23-21(16-27(24,25)15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)26-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYACBQSKQERCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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